6-(2-Oxoethyl)nicotinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
6-(2-oxoethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-5-7-1-2-8(3-4-11)10-6-7/h1-2,4,6H,3H2 |
InChI Key |
DARHYOBOQVZVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)CC=O |
Origin of Product |
United States |
Chemical Reactivity and Transformative Chemistry of 6 2 Oxoethyl Nicotinonitrile Architectures
Reactions Involving the Pyridine (B92270) Ring System
The pyridine ring in 6-(2-Oxoethyl)nicotinonitrile is electronically deficient due to the electronegativity of the nitrogen atom. This effect is further amplified by the presence of the electron-withdrawing cyano group. This electronic profile makes the ring generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack.
Electrophilic and Nucleophilic Substitution Patterns
Electrophilic Substitution: The pyridine nucleus is inherently a poor substrate for electrophilic aromatic substitution compared to benzene. The presence of the deactivating nitrile group further diminishes its reactivity. Reactions such as nitration or halogenation, if they occur, would require harsh conditions and are expected to direct incoming electrophiles to the positions meta to the ring nitrogen and the cyano group, primarily the C-5 position.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the pyridine ring makes it a prime candidate for nucleophilic aromatic substitution, especially at positions ortho and para to the ring nitrogen (C-2, C-4, and C-6). While the C-6 position is already substituted, the C-2 and C-4 positions are activated towards attack by nucleophiles. The presence of a good leaving group, such as a halide, at these positions would facilitate substitution reactions with various nucleophiles like alkoxides, amines, and thiolates. In the absence of a leaving group, strong nucleophiles can sometimes add to the ring in what is known as the Chichibabin reaction, though this is less common for nicotinonitriles.
| Reaction Type | Expected Reactivity of this compound | Key Factors |
| Electrophilic Substitution | Low reactivity; requires forcing conditions. | Electron-deficient pyridine ring; deactivating effect of the nitrile group. |
| Nucleophilic Substitution | Susceptible to attack, particularly at C-2 and C-4 positions. | Activation by the ring nitrogen and the electron-withdrawing cyano group. |
Annulation Reactions Leading to Fused Heterocycles
The structure of this compound is well-suited for annulation reactions, where a new ring is fused onto the existing pyridine core. These reactions often utilize the reactivity of the oxoethyl side chain in conjunction with the nitrile group or an adjacent position on the pyridine ring to construct bicyclic and polycyclic heterocyclic systems. mdpi.com
For instance, the active methylene (B1212753) group adjacent to the ketone can participate in condensation reactions with various electrophiles. Cyclocondensation reactions are a common strategy where the ketone and nitrile functionalities are leveraged to build fused rings like pyridopyrimidines or pyridothiazines. ekb.eg The Thorpe-Ziegler reaction, involving intramolecular cyclization of dinitriles, can be adapted to precursors derived from this compound to form fused aminopyridines. ekb.eg The synthesis of various fused systems, such as quinolines, quinazolines, and quinoxalines, often involves such annulation strategies. nih.gov
Transformations of the Nitrile (Cyano) Group
The nitrile group is one of the most versatile functional groups in organic synthesis, capable of being transformed into a variety of other functionalities. researchgate.netnih.gov
Hydrolysis to Carboxylic Acids and Amides
The cyano group of this compound can be hydrolyzed under acidic or basic conditions. The reaction typically proceeds through an amide intermediate, and by controlling the reaction conditions, either the amide or the carboxylic acid can be isolated as the major product.
Partial Hydrolysis (to Amide): Treatment with concentrated sulfuric or phosphoric acid, or with hydrogen peroxide under basic conditions, can selectively yield 6-(2-Oxoethyl)nicotinamide.
Complete Hydrolysis (to Carboxylic Acid): More vigorous conditions, such as prolonged heating with strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), will lead to the formation of 6-(2-Oxoethyl)nicotinic acid.
| Transformation | Reagents and Conditions | Product |
| Partial Hydrolysis | H₂SO₄ (conc.), H₂O₂/NaOH | 6-(2-Oxoethyl)nicotinamide |
| Complete Hydrolysis | aq. HCl or aq. NaOH, heat | 6-(2-Oxoethyl)nicotinic acid |
Reduction to Amines
The nitrile group can be readily reduced to a primary amine, providing a route to (aminomethyl)pyridine derivatives. This transformation is typically achieved using powerful reducing agents or catalytic hydrogenation.
Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., diethyl ether, THF) are effective for this reduction.
Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or palladium on carbon is also a common method. This method is often preferred for its milder conditions, which may help preserve other functional groups like the ketone.
| Reduction Method | Typical Reagents | Product |
| Metal Hydride Reduction | 1. LiAlH₄ in THF/ether; 2. H₂O workup | 6-(2-Oxoethyl)pyridin-3-yl)methanamine |
| Catalytic Hydrogenation | H₂ gas, Raney Ni or Pd/C catalyst | 6-(2-Oxoethyl)pyridin-3-yl)methanamine |
Cycloaddition Reactions
The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in various cycloaddition reactions to form heterocyclic rings. nih.gov This reactivity provides a powerful tool for synthesizing more complex molecules.
[3+2] Cycloaddition: A common example is the reaction with azides (e.g., sodium azide) to form tetrazoles. This reaction is often catalyzed by Lewis acids or ammonium (B1175870) chloride.
Diels-Alder Type Reactions: While less common for unactivated nitriles, they can function as dienophiles in [4+2] cycloaddition reactions with electron-rich dienes, particularly in intramolecular contexts or under high pressure, to form dihydropyridine (B1217469) derivatives. mit.edu This strategy is synthetically useful for accessing complex pyridine-based structures. mit.edulibretexts.org
| Cycloaddition Type | Reactant | Resulting Heterocycle |
| [3+2] Cycloaddition | Azides (e.g., NaN₃, TMSN₃) | Tetrazole |
| [4+2] Cycloaddition | Electron-rich dienes | Dihydropyridine |
Chemical Conversions at the 2-Oxoethyl Side Chain
The reactivity of the 2-oxoethyl side chain is centered around the electrophilic nature of the carbonyl carbon and the acidity of the α-protons. This dual reactivity makes it a versatile handle for molecular elaboration.
The carbonyl group of the 2-oxoethyl moiety is a prime site for nucleophilic attack. Reactions such as the Aldol (B89426) and Knoevenagel condensations are classical C-C bond-forming reactions that are expected to proceed at this position.
The Knoevenagel condensation , for instance, involves the reaction of the aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is a modification of the aldol condensation and typically results in an α,β-unsaturated product after dehydration. While numerous examples of Knoevenagel condensations exist for various aldehydes and ketones, no specific studies detailing the reaction of this compound with common active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) have been reported. Such reactions would be expected to yield substituted olefins, which are valuable intermediates in organic synthesis.
A hypothetical data table for such reactions would have included:
| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
The reaction of the carbonyl group with primary amines leads to the formation of imines (also known as Schiff bases), while its reaction with hydrazine (B178648) or its derivatives yields hydrazones . These condensation reactions are fundamental in organic chemistry and involve the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. Imines and hydrazones are important intermediates for the synthesis of various nitrogen-containing heterocyclic compounds and can also serve as ligands in coordination chemistry.
A detailed investigation would have presented the reaction conditions and outcomes for the synthesis of various imine and hydrazone derivatives of this compound. This would have included the types of amines and hydrazines used, the catalytic conditions, and the yields of the resulting products.
A prospective data table for these transformations would be structured as follows:
| Amine/Hydrazine Reactant | Catalyst/Conditions | Product Structure | Yield (%) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
The carbonyl group of the 2-oxoethyl side chain is a key functional group for participating in both intramolecular and intermolecular cyclization reactions. These reactions are powerful strategies for the construction of cyclic and heterocyclic systems.
Intramolecular cyclization could occur if another reactive functional group is present within the molecule, allowing for a ring-closing reaction involving the carbonyl carbon or the adjacent methylene group. Intermolecular cyclization , on the other hand, would involve the reaction of this compound with a bifunctional reagent, leading to the formation of a new ring system. These cyclization reactions are pivotal in the synthesis of novel scaffolds for medicinal chemistry and materials science.
The absence of published research on such cyclization pathways for this compound means that no specific examples, reaction schemes, or yields can be provided.
Mechanistic Elucidation and Computational Studies on Nicotinonitrile Synthesis and Reactivity
Investigation of Plausible Reaction Mechanisms for Nicotinonitrile Formation
The formation of the nicotinonitrile scaffold, particularly 2-oxo-nicotinonitriles, often proceeds through multi-component reactions that involve a series of carefully orchestrated steps. A common and efficient strategy is the one-pot synthesis involving the condensation of a ketone, an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and an ammonium (B1175870) salt (such as ammonium acetate) which serves as the nitrogen source.
One of the most plausible mechanisms for the formation of 2-oxo-nicotinonitrile derivatives involves an initial Michael addition reaction. For instance, in the synthesis of related 2-oxo-pyridines, a β-amino enone reacts with an active methylene nitrile. The initial step is the conjugate addition of the carbanion generated from the active methylene nitrile to the enone system. This is followed by the elimination of a small molecule, such as dimethylamine (B145610) if a dimethylformamide dimethyl acetal (B89532) (DMFDMA) was used to generate the enone.
Subsequently, the newly formed intermediate can undergo cyclization. Two primary pathways for this cyclization have been proposed for analogous systems:
Pathway A: 6-exo-dig Cyclization: The intermediate may undergo a 6-exo-dig cyclization to form a 2H-pyran-2-imine intermediate. This intermediate is often unstable and can rearrange to the more stable 2-pyridone ring system through a Dimroth-like rearrangement.
Pathway B: Amide Intermediate Formation: Alternatively, the intermediate can be converted into an amide derivative. This amide intermediate can then undergo a 6π electrocyclization, followed by the elimination of a small molecule, to yield the final 2-pyridone product.
Another widely employed method is the Bohlmann-Rahtz pyridine (B92270) synthesis, which involves the condensation of an enamine with a propargyl ketone. While broadly applicable for pyridine synthesis, its specific application to complex nicotinonitriles would depend on the availability of suitably substituted starting materials.
The synthesis of 2-amino-nicotinonitriles often follows a similar pattern, starting with the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with malononitrile in the presence of ammonium acetate (B1210297). The chalcone itself is typically formed from the condensation of an acetophenone (B1666503) with an aldehyde.
Role of Intermediates in Complex Reaction Sequences
The isolation and characterization of reaction intermediates are paramount for the definitive elucidation of a reaction mechanism. In the synthesis of 2-oxo-nicotinonitriles, several types of intermediates have been proposed and, in some cases, isolated.
For the reaction of β-amino enones with active methylene nitriles, dienolates and amide derivatives have been identified as key intermediates. The dienolate intermediate is formed after the initial conjugate addition and elimination steps. This intermediate possesses the necessary functionality to undergo the subsequent cyclization to form the pyridine ring.
In some instances, a stable amide intermediate, such as (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide, has been isolated from the reaction of 4-(dimethylamino)but-3-en-2-one with malononitrile. The isolation of this intermediate provides strong evidence for a mechanistic pathway involving its formation and subsequent acid-induced cyclization to the final 2-oxo-pyridine-3-carbonitrile product. The geometry of such an intermediate (e.g., s-cis vs. s-trans conformers) can play a crucial role in determining the feasibility and outcome of the subsequent cyclization step.
Furthermore, in syntheses starting from chalcones, the chalcone itself is a stable and isolable intermediate, formed prior to the cyclization reaction with malononitrile and ammonium acetate to form the nicotinonitrile ring.
Theoretical Approaches to Understanding Selectivity and Reaction Pathways (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricacies of reaction mechanisms, predicting molecular structures, and understanding the electronic properties of molecules. DFT calculations allow for the optimization of the geometries of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction pathway.
For nicotinonitrile derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d,p) or 6-311G++(d,p), are employed to:
Confirm Molecular Structures: The calculated geometric parameters (bond lengths and angles) can be compared with experimental data from X-ray crystallography to validate the proposed structure of a synthesized compound.
Analyze Electronic Properties: DFT calculations provide insights into the electronic structure of molecules, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.
Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectra), which can be compared with experimental data to aid in structural elucidation.
Elucidate Reaction Mechanisms: By calculating the energies of intermediates and transition states, DFT can help to map out the potential energy surface of a reaction. This allows for the determination of the most favorable reaction pathway and can explain observed regioselectivity or stereoselectivity. For complex multi-step reactions, this can be invaluable in distinguishing between competing mechanistic possibilities.
For example, time-dependent DFT (TD-DFT) calculations can be used to understand the photophysical properties of nicotinonitrile derivatives, such as their fluorescence behavior.
| Computational Method | Application in Nicotinonitrile Research |
| DFT (e.g., B3LYP) | Geometry optimization, structural confirmation, electronic property analysis (HOMO/LUMO), prediction of spectroscopic data. |
| TD-DFT | Investigation of photophysical properties, such as electronic absorption and emission spectra. |
Kinetic and Thermodynamic Considerations in Chemical Transformations
The outcome of a chemical reaction is ultimately determined by a combination of kinetic and thermodynamic factors. While thermodynamics dictates the relative stability of reactants and products (the position of equilibrium), kinetics governs the rate at which the reaction proceeds.
Thermodynamic Control: In a reaction under thermodynamic control, the product distribution is determined by the relative Gibbs free energies of the products. The most stable product will be the major product, given sufficient time for the reaction to reach equilibrium. The synthesis of nicotinonitriles often involves heating, which can favor the formation of the thermodynamically most stable aromatic pyridine ring.
Kinetic Control: Under kinetic control, the product distribution is determined by the relative rates of formation of the different products. The product that is formed fastest will be the major product. This is often favored at lower reaction temperatures. The relative activation energies of competing reaction pathways, which can be estimated using DFT calculations, are the key determinants of the product distribution under kinetic control.
In the context of nicotinonitrile synthesis, the choice of reaction conditions (temperature, solvent, catalyst) can influence whether a reaction proceeds under kinetic or thermodynamic control. For example, the use of microwave irradiation has been shown to significantly accelerate reaction rates and improve yields in the synthesis of some pyridine derivatives, highlighting the importance of kinetic factors.
Prospective Non Biological Applications and Materials Science Contributions
Nicotinonitrile Derivatives in Optical Materials and Photonics
Nicotinonitrile derivatives are recognized for their unique photophysical properties, which makes them promising candidates for applications in optical materials and photonics. smolecule.com Research into structurally similar compounds suggests that 6-(2-Oxoethyl)nicotinonitrile could be adapted to create materials with significant nonlinear optical (NLO) properties and fluorescence. researchgate.netrsc.org
Organic materials with NLO properties are crucial for the development of technologies like optical computing and data processing. jhuapl.edu The efficacy of these materials often stems from the intramolecular charge transfer between electron donor and acceptor groups connected by a π-conjugated system. nih.gov The cyanopyridine structure within this compound provides a strong electron-accepting core. By chemically modifying the molecule to include electron-donating groups, it is possible to engineer significant NLO responses.
Furthermore, many nicotinonitrile derivatives exhibit strong fluorescence. For instance, a class of poly-functionalized nicotinonitriles incorporating pyrene (B120774) and fluorene (B118485) moieties has been shown to produce strong blue-green fluorescence, with emission maxima ranging from 420 to 630 nm. rsc.org Similarly, certain conjugated polymers that incorporate the cyanopyridine ring demonstrate intense blue photoluminescence. researchgate.net These properties are highly desirable for the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. The functional oxoethyl group on this compound offers a convenient point for attaching other chromophores to tune or enhance these luminescent properties.
Table 1: Photophysical Properties of Selected Nicotinonitrile Derivatives
| Derivative Class | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Application Area |
|---|---|---|---|---|
| Pyrene/Fluorene Hybrids rsc.org | ~350-450 | 420-630 | Not specified | Fluorescent Materials |
Nicotinonitrile Derivatives in Electrical and Electronic Materials
The same electronic properties that make nicotinonitrile derivatives suitable for optical applications also make them relevant for use in electrical and electronic materials. smolecule.com The development of organic electronics, such as OLEDs and organic photovoltaics (OPVs), relies on materials that can efficiently transport charge. The electron-accepting nature of the cyanopyridine core is a key feature in designing n-type (electron-transporting) materials.
Computational studies on related heterocyclic systems have shown that the introduction of electron-withdrawing groups, such as the cyano group, can lead to effective n-type materials suitable for OLEDs. frontiersin.org Research on nicotinonitrile-centered conjugated polymers has demonstrated that these materials possess wide optical bandgaps and HOMO/LUMO energy levels that are suitable for use in polymer light-emitting diodes (PLEDs). researchgate.net The potential for this compound to be incorporated into such polymer backbones could allow for the creation of new electronic materials with tailored properties.
Table 2: Electronic Properties of Nicotinonitrile-Based Polymers
| Polymer System | Optical Bandgap (eV) | HOMO Level (eV) | LUMO Level (eV) | Potential Application |
|---|---|---|---|---|
| Th-Py-1 researchgate.net | 2.63 | -5.48 | -2.85 | PLEDs |
| Th-Py-2 researchgate.net | 2.58 | -5.45 | -2.87 | PLEDs |
Utility as Advanced Synthetic Intermediates for Polymeric or Complex Structures (e.g., Oligopyridines)
The chemical structure of this compound makes it an excellent and versatile synthetic intermediate. Nicotinonitrile derivatives are frequently used as building blocks for more complex heterocyclic systems. mdpi.comchem-soc.si The nitrile (cyano) group and the pyridine (B92270) ring can participate in various cyclization and condensation reactions, while the oxoethyl side chain provides a reactive site for further functionalization or polymerization.
For example, 2-hydrazino-nicotinonitrile has been used as a precursor for synthesizing fused heterocyclic systems like triazolopyridines. mdpi.com Other derivatives have been converted into chloro-substituted nicotinonitriles, which are themselves versatile intermediates for introducing new functional groups. chem-soc.si
The presence of the carbonyl group in the oxoethyl side chain of this compound opens up numerous synthetic possibilities. It can undergo reactions typical of ketones, such as aldol (B89426) condensations, Knoevenagel reactions, or reductive aminations, to build larger, more complex molecules. This functionality is particularly useful for synthesizing polymeric materials where the nicotinonitrile moiety can be incorporated into the polymer backbone or as a pendant group, imparting specific optical or electronic properties to the final material. researchgate.net
Emerging Applications in Green Chemistry and Catalysis
In recent years, the synthesis of nicotinonitrile derivatives has become a focus area for the application of green chemistry principles. Traditional synthetic methods often require harsh conditions, long reaction times, and generate significant waste. chem-soc.si Modern approaches emphasize efficiency, the use of environmentally benign solvents (or solvent-free conditions), and the use of recyclable catalysts.
Multi-component reactions (MCRs) are a cornerstone of green synthesis, allowing for the construction of complex molecules like nicotinonitriles in a single step from simple precursors. researchgate.netacs.org Many of these syntheses are now performed under solvent-free conditions, which dramatically reduces chemical waste. acs.org
A significant advancement has been the development of novel catalysts that are both highly efficient and easily recoverable. Nanomagnetic catalysts, such as those based on iron oxide (Fe₃O₄), have been successfully employed in the synthesis of nicotinonitriles. researchgate.netacs.org These catalysts can be easily removed from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity, aligning perfectly with the green chemistry goal of catalyst recyclability. The synthesis of nicotinonitriles via these methods often proceeds with high atom economy and excellent yields (often 68-90%). acs.org
Table 3: Comparison of Catalytic Systems in Green Synthesis of Nicotinonitriles
| Catalyst System | Reaction Conditions | Key Advantages | Yield Range |
|---|---|---|---|
| Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ acs.org | 110 °C, Solvent-free | Recyclable, High Efficiency | 68-90% |
| Fe₃O₄@SiO₂@tosyl-carboxamide researchgate.net | Solvent-free | Recyclable Magnetic H-bond Catalyst | 50-73% |
| Rh-catalyzed cycloaddition nih.gov | N/A | Good Functional Group Tolerance | Low to Excellent |
These green synthetic routes are directly applicable to the production of this compound and its derivatives, making their potential applications in materials science more sustainable and economically viable.
Challenges and Future Perspectives in the Research of 6 2 Oxoethyl Nicotinonitrile
Development of Sustainable and Atom-Economical Synthetic Routes
A primary challenge in the broader application of 6-(2-Oxoethyl)nicotinonitrile lies in the development of synthetic methodologies that are not only efficient but also environmentally benign. Traditional multi-step syntheses of functionalized nicotinonitriles often suffer from poor atom economy, generating significant chemical waste. The concept of atom economy, which measures the efficiency of a chemical process by how many atoms from the reactants are incorporated into the final product, is a critical metric in green chemistry.
The pursuit of sustainability also extends to the choice of reagents and energy inputs. The use of safer, more abundant starting materials and the replacement of stoichiometric reagents with catalytic alternatives are key objectives. Furthermore, energy-efficient techniques such as microwave-assisted synthesis, which can accelerate reaction times and improve yields, are promising avenues for the sustainable production of nicotinonitrile derivatives.
Table 1: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Transformation | Inherent Atom Economy | Potential for Waste Generation |
| Addition | A + B → C | 100% | Low |
| Rearrangement | A → B | 100% | Low |
| Substitution | A-B + C → A-C + B | < 100% | Moderate |
| Elimination | A-B → A + B | < 100% | High |
Exploration of Unconventional Reaction Media
The reliance on volatile organic compounds (VOCs) as reaction solvents presents significant environmental and health concerns. A key area of future research for the synthesis and functionalization of this compound is the exploration of unconventional and greener reaction media.
Deep Eutectic Solvents (DESs) have emerged as promising alternatives to traditional solvents. These mixtures of hydrogen bond donors and acceptors are often biodegradable, non-toxic, and inexpensive. Their unique solvent properties can also lead to enhanced reaction rates and selectivities. The application of DESs in the synthesis of nicotinonitrile hybrids has shown potential, offering benefits such as high yields and mild reaction conditions.
Ionic Liquids (ILs) , which are salts with low melting points, also offer a viable alternative to VOCs due to their negligible vapor pressure, high thermal stability, and tunable properties. ILs can act as both the solvent and the catalyst in chemical transformations, simplifying reaction setups and facilitating catalyst recycling. Nicotine-based ionic liquids have been successfully employed as catalysts in various organic reactions, suggesting the potential for similar systems in the synthesis of nicotinonitrile derivatives.
The use of water as a reaction medium, where feasible, represents the ultimate green solvent. Developing aqueous synthetic routes for this compound would be a significant step towards a more sustainable chemical industry.
Table 2: Properties of Unconventional Reaction Media
| Medium | Key Components | Key Advantages | Potential Applications in Nicotinonitrile Synthesis |
| Deep Eutectic Solvents (DESs) | Hydrogen Bond Donor & Acceptor | Biodegradable, Low Cost, Tunable | Synthesis of nicotinonitrile hybrids, Catalysis |
| Ionic Liquids (ILs) | Organic Cation & Organic/Inorganic Anion | Low Volatility, High Stability, Recyclable | Solvent, Catalyst, Catalyst Immobilization |
| Water | H₂O | Non-toxic, Abundant, Inexpensive | Green synthesis and functionalization |
Design of Novel Catalytic Systems for Specific Transformations
The precise and efficient functionalization of the this compound scaffold requires the development of novel and highly selective catalytic systems. The presence of multiple reactive sites—the pyridine (B92270) ring, the oxoethyl group, and the nitrile—necessitates catalysts that can target specific positions with high chemo- and regioselectivity.
Photocatalysis , which utilizes visible light to drive chemical reactions, offers a mild and sustainable approach to functionalize pyridine derivatives. Organic photocatalysts can be employed to generate reactive radical species under ambient conditions, enabling site-selective modifications of the pyridine ring that are often challenging to achieve with traditional methods.
Electrocatalysis provides another green and efficient tool for nitrile synthesis. By using electricity to drive reactions, electrocatalytic methods can often proceed under mild conditions and avoid the use of harsh chemical oxidants or reductants. The direct electrosynthesis of nitriles from alcohols and ammonia (B1221849) has been demonstrated, showcasing the potential of this technique for the synthesis of nicotinonitrile precursors.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. Nitrilase enzymes, for instance, can selectively hydrate (B1144303) nitriles to amides or carboxylic acids, providing a green route to functionalize the cyano group of this compound.
Future research will focus on designing catalysts—be they photocatalysts, electrocatalysts, or biocatalysts—that are tailored for specific transformations of this compound, enabling the synthesis of a diverse range of functional molecules.
Strategic Functionalization for Advanced Materials Science Applications
The unique electronic and structural properties of the nicotinonitrile scaffold make this compound a promising building block for advanced materials. A significant future direction will be the strategic functionalization of this molecule to create materials with tailored properties for various applications.
In the field of organic electronics , pyridine-containing molecules are of interest for their electron-transporting capabilities. By incorporating this compound into larger conjugated systems, it may be possible to develop novel materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The development of conductive polymers is another area where this compound could find application. The nitrile group can be a precursor to other functional groups, and the pyridine ring can be incorporated into polymer backbones. The synthesis of conductive polymers from precursor polymers offers a route to processable and stable materials. The preparation of conductive polymer composites from renewable resources is also a growing area of interest.
Furthermore, the reactivity of the oxoethyl group allows for a variety of chemical modifications, enabling the attachment of this compound to other molecules or polymer chains. This could lead to the development of functional polymers with applications in sensing, catalysis, or as photoresponsive materials.
Table 3: Potential Applications of Functionalized this compound in Materials Science
| Application Area | Desired Material Property | Role of this compound |
| Organic Electronics | Electron Transport | Electron-deficient pyridine core |
| Conductive Polymers | Electrical Conductivity | Polymerizable precursor, modifiable side chain |
| Functional Polymers | Photoresponsiveness, Sensing | Reactive handle for functionalization |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(2-Oxoethyl)nicotinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, Suzuki coupling, or cyclocondensation. For example, analogous nicotinonitrile derivatives are synthesized via Suzuki coupling using aryl boronic acids and halogenated precursors under Pd catalysis (e.g., 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile synthesis ). Reaction conditions such as solvent choice (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) critically impact yield. Green chemistry approaches using β-cyclodextrin in water at 90°C have also been reported for similar compounds, achieving yields >68% .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm substituent positions and nitrile functionality (e.g., δ ~110–120 ppm for nitrile carbons in nicotinonitrile analogs ).
- X-ray Crystallography : Resolve dihedral angles and disorder in aromatic rings (e.g., 25.22° dihedral angle between pyridyl and aryl groups in 6-(4-aminophenyl)nicotinonitrile ).
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peaks matching theoretical values).
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Kinase Inhibition : Fluorescence-based ADP-Glo™ kinase assays for compounds with pyridine/aryl motifs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) affect the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Electron-withdrawing groups (EWGs) like -CF₃ increase electrophilicity at the nitrile and oxoethyl positions. For example:
- Kinetic Studies : Monitor reaction rates with amines/thiols under varying pH (e.g., pseudo-first-order kinetics in DMSO at 25°C ).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to assess LUMO localization and charge distribution .
Q. How can crystallographic data resolve contradictions in reported biological activities of nicotinonitrile derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Correlate dihedral angles (e.g., 24.8° in thiophene-substituted analogs ) with activity trends.
- Polymorphism Screening : Use DSC and PXRD to identify crystal forms with differing bioavailabilities .
- Hydrogen Bond Analysis : Map intermolecular interactions (e.g., N–H⋯N bonds stabilizing active conformations ).
Q. What strategies optimize regioselectivity in the functionalization of this compound’s pyridine ring?
- Methodological Answer :
- Directed C–H Activation : Use Pd/norbornene catalysts to direct substitution at C-4 or C-6 positions .
- Protecting Groups : Temporarily block the oxoethyl group with TMSCl to favor nitrile-adjacent reactivity .
- Microwave-Assisted Synthesis : Enhance selectivity via rapid heating (e.g., 150°C, 30 min) to minimize side products .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability of this compound derivatives?
- Methodological Answer :
- Solubility Profiling : Use shake-flask methods with HPLC-UV quantification in buffers (pH 1–7.4) and co-solvents (e.g., DMSO ≤1% ).
- Forced Degradation Studies : Expose compounds to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 14 days; monitor via LC-MS .
- Cross-Validate Sources : Compare data from peer-reviewed journals (e.g., antimicrobial IC in vs. cytotoxicity in ).
Methodological Tables
Table 1 : Key Synthetic Parameters for Nicotinonitrile Derivatives
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst Loading | 5–10 mol% Pd | ↑ Yield by 20% | |
| Solvent | Ethanol/Water | Eco-friendly | |
| Temperature | 90–120°C | Faster kinetics |
Table 2 : Common Analytical Techniques for Structural Validation
| Technique | Key Data Points | Example (Reference) |
|---|---|---|
| NMR | Aromatic H integration | δ 7.45–8.20 (m) |
| X-ray Crystallography | Dihedral angles | 25.22° |
| HRMS | Exact mass match | [M+H] 320.78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
